(R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
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Overview
Description
®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol typically involves the condensation of 2-R-5-acetyl-4-methylpyrimidines with dimethyl carbonate, leading to the formation of 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionic esters . These esters can then react with various reagents such as (piperidin-1-yl)carboxamidine and arylguanidines to yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines for the formation of dihydropyrazolones, and carboxamidines for the synthesis of pyrimidinones . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones and dihydropyrazolones, which can be further functionalized for specific applications .
Scientific Research Applications
®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share similar heterocyclic structures and have broad biological activity, including antibacterial and anticancer properties.
Uniqueness
®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both pyrimidine and pyrrolidine rings. This combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3R)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVDBTRUDYXDNK-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N2CC[C@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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